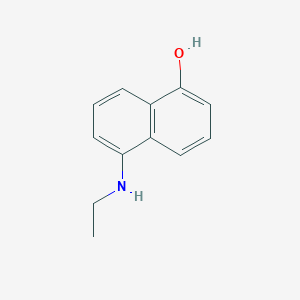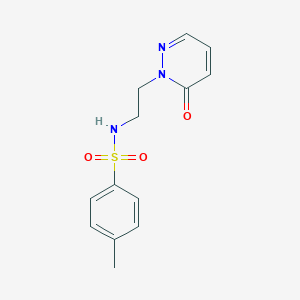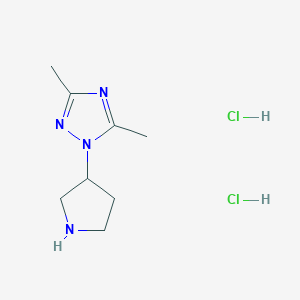
5-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione is a synthetic compound that has been extensively studied for its potential in scientific research. It is commonly referred to as MTPI and is known for its unique chemical structure and properties.
作用机制
MTPI is a selective serotonin receptor agonist that binds to the 5-HT1A and 5-HT7 receptors. It has been found to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. The mechanism of action of MTPI is complex and involves multiple pathways, including the G protein-coupled receptor signaling pathway, the cAMP/PKA signaling pathway, and the MAPK/ERK signaling pathway.
Biochemical and Physiological Effects:
MTPI has been found to have a wide range of biochemical and physiological effects. It has been shown to increase serotonin release and inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. MTPI has also been found to modulate the activity of other neurotransmitters such as dopamine and norepinephrine. In addition, MTPI has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
MTPI has several advantages for use in lab experiments. It is a highly selective agonist for the 5-HT1A and 5-HT7 receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. MTPI has also been found to have low toxicity and high stability, making it suitable for long-term experiments. However, MTPI has limitations in terms of its solubility and bioavailability, which can affect its efficacy in certain experiments.
未来方向
There are several future directions for research on MTPI. One area of interest is the development of MTPI analogs with improved pharmacokinetic properties. Another area of interest is the use of MTPI in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Further research is also needed to fully understand the mechanism of action of MTPI and its potential as a therapeutic agent.
合成方法
MTPI is synthesized through a multi-step process involving the reaction of indole-2,3-dione with p-tolyl magnesium bromide, followed by reaction with 3-chloropropyl bromide. The final product is obtained through a purification process using column chromatography. The synthesis method has been optimized to yield high purity and high yield of MTPI.
科学研究应用
MTPI has been extensively studied for its potential in scientific research. It has been found to have a wide range of applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. MTPI has been used as a tool to study the role of serotonin receptors in the brain, and its potential as a therapeutic agent for various neurological disorders.
属性
IUPAC Name |
5-methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-4-7-15(8-5-13)23-11-3-10-20-17-9-6-14(2)12-16(17)18(21)19(20)22/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQUZYIZOWKFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)C)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

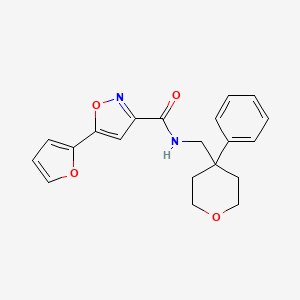
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2623719.png)
![N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide](/img/structure/B2623720.png)
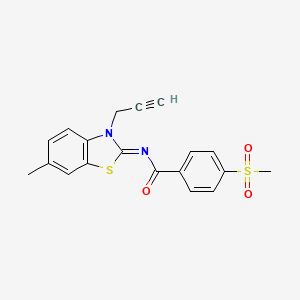
![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2623722.png)
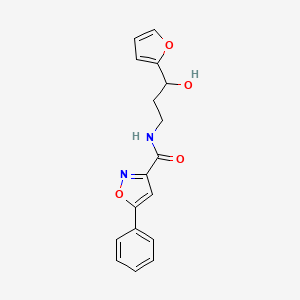
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2623730.png)
![1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2623731.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2623734.png)
![3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2623735.png)
![5-(3,5-dimethoxyphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2623737.png)
